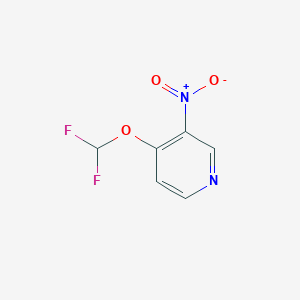

4-Difluoromethoxy-3-nitropyridine

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVJSTPDIPGFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of 4-Difluoromethoxy-3-nitropyridine

Executive Summary

4-Difluoromethoxy-3-nitropyridine (CAS: 1214360-74-3) is a specialized fluorinated heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical intermediate for the synthesis of imidazopyridines and other fused ring systems found in kinase inhibitors and GPCR modulators. The molecule features a pyridine core substituted with a nitro group at the C3 position and a difluoromethoxy moiety (–OCF₂H) at the C4 position. This specific substitution pattern offers a unique electronic profile: the nitro group provides electrophilic activation for downstream functionalization (e.g., reduction to an amine), while the difluoromethoxy group acts as a lipophilic, metabolically stable bioisostere of a methoxy or hydroxy group. This guide details its structural properties, synthesis, reactivity, and application in drug discovery.

Chemical Identity & Structural Analysis

Core Identification

| Property | Data |

| IUPAC Name | 4-(Difluoromethoxy)-3-nitropyridine |

| CAS Number | 1214360-74-3 |

| Molecular Formula | C₆H₄F₂N₂O₃ |

| Molecular Weight | 190.11 g/mol |

| SMILES | [O-]c1c(OC(F)F)ccnc1 |

| Appearance | Pale yellow to off-white solid |

| Melting Point | Approx. 38–42 °C (Estimated based on analogs) |

Structural & Electronic Properties

-

Electronic Effects: The pyridine ring is electron-deficient due to the ring nitrogen. The nitro group at C3 strongly withdraws electron density via both induction (-I) and resonance (-M), significantly activating the C2 and C6 positions for nucleophilic attack.

-

The Difluoromethoxy Group: Unlike a methoxy group (+M donor), the –OCF₂H group is electronically unique. The two fluorine atoms exert a strong inductive withdrawing effect (-I), dampening the oxygen's ability to donate electrons into the ring. However, it remains a weak resonance donor.

-

Conformation: The –OCF₂H group typically adopts a conformation orthogonal to the aromatic plane to minimize dipole repulsion, potentially influencing binding affinity in protein pockets.

-

Lipophilicity: The replacement of hydrogen atoms with fluorine significantly increases lipophilicity (LogP) compared to the parent 4-methoxypyridine, enhancing membrane permeability.

Synthesis & Manufacturing

The primary synthetic route involves the difluoromethylation of the tautomeric precursor, 4-hydroxy-3-nitropyridine (also known as 3-nitro-4-pyridone). This reaction typically utilizes a difluorocarbene source or a direct alkylating agent.

Synthesis Pathway (Graphviz)

Caption: Synthesis via difluoromethylation of 4-hydroxy-3-nitropyridine using chlorodifluoromethane or sodium chlorodifluoroacetate.

Detailed Synthetic Methodology

Method A: Using Sodium Chlorodifluoroacetate (Solid Reagent) This method is preferred in modern labs to avoid handling gaseous Freon-22.

-

Dissolution: Dissolve 4-hydroxy-3-nitropyridine (1.0 eq) in DMF or Acetonitrile.

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5–2.0 eq) or Cesium Carbonate (Cs₂CO₃).

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (ClCF₂COONa, 2.0–3.0 eq).

-

Heating: Heat the mixture to 90–100 °C. The reagent decarboxylates to generate difluorocarbene (:CF₂) in situ.

-

Workup: Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc).

Method B: Using Chlorodifluoromethane (Gas)

-

Setup: Charge a pressure vessel or bubbling apparatus with 4-hydroxy-3-nitropyridine and K₂CO₃ in DMF.

-

Addition: Bubble ClCF₂H gas into the solution at elevated temperature (70–80 °C).

-

Mechanism: The base deprotonates the phenol; the phenoxide attacks the carbene or undergoes SN2-like displacement (less likely for difluoromethylation, which is typically carbene-mediated).

Reactivity Profile & Functionalization

The value of 4-Difluoromethoxy-3-nitropyridine lies in its ability to serve as a scaffold for more complex heterocycles.

Reduction to Amine

The most common transformation is the reduction of the nitro group to an amine, yielding 3-amino-4-(difluoromethoxy)pyridine .

-

Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

-

Significance: The resulting ortho-amino-alkoxypyridine is a "privileged structure" for cyclization into imidazo[4,5-c]pyridines.

Nucleophilic Aromatic Substitution (SNAr)

-

Displacement of -OCF₂H: While the difluoromethoxy group is relatively stable, strong nucleophiles (e.g., thiols, alkoxides) under harsh conditions might displace it, especially given the activation by the ortho-nitro group.

-

Ring Functionalization: The C2 and C6 positions are highly electrophilic. However, the C4 substituent directs chemistry primarily towards the nitro group reduction or C2-functionalization via N-oxide intermediates.

Reactivity Workflow (Graphviz)

Caption: Primary reactivity pathways: Nitro reduction leads to the versatile 3-amino scaffold for heterocycle synthesis.

Medicinal Chemistry Applications

Bioisosterism

The –OCF₂H group is a bioisostere of the methoxy (–OCH₃) and hydroxy (–OH) groups.

-

Hydrogen Bonding: It acts as a weak hydrogen bond donor (via the acidic CF₂H proton) and a weak acceptor (via Oxygen), unlike –OCH₃ which is purely an acceptor.

-

Metabolic Stability: The C–F bonds block metabolic oxidation (e.g., O-demethylation) that typically occurs at methoxy sites, prolonging the half-life (

) of the drug candidate.

Physicochemical Modulation

| Parameter | Effect of –OCF₂H vs –OCH₃ |

| Lipophilicity (LogP) | Increases (approx. +0.6 log units) |

| Acid Stability | High (stable to stomach acid conditions) |

| Membrane Permeability | Enhanced due to higher lipophilicity |

| Conformation | Prefers orthogonal orientation (minimizes steric clash) |

Experimental Protocols

Protocol A: Synthesis of 4-Difluoromethoxy-3-nitropyridine

Note: Perform in a fume hood. Difluorocarbene precursors can generate pressure.

-

Preparation: To a solution of 4-hydroxy-3-nitropyridine (1.40 g, 10 mmol) in anhydrous DMF (20 mL), add Cesium Carbonate (4.88 g, 15 mmol).

-

Reaction: Add Sodium Chlorodifluoroacetate (3.05 g, 20 mmol) in portions to control gas evolution.

-

Heating: Heat the mixture to 100 °C under nitrogen for 4–6 hours. Monitor by TLC (or LCMS) for consumption of the starting material.

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify residue via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Protocol B: Reduction to 3-Amino-4-(difluoromethoxy)pyridine

-

Dissolution: Dissolve the nitro compound (1.0 eq) in Methanol or Ethanol .

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature for 2–4 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst.

-

Isolation: Concentrate the filtrate to obtain the amine, typically pure enough for the next step (cyclization).

Safety & Handling

-

Hazards: 4-Difluoromethoxy-3-nitropyridine is an organic nitro compound. While not classified as an explosive itself, nitro compounds can decompose exothermically at high temperatures.

-

Toxicity: Treat as potentially toxic if swallowed, inhaled, or absorbed through skin.[1] Fluorinated metabolites can be hazardous.[2]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

-

Disposal: Dispose of as halogenated organic waste.

References

-

BenchChem. (2025). The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide. Retrieved from

-

National Institutes of Health (NIH). (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Retrieved from

-

Aaron Chemicals. (2023).[3] Product Data Sheet: 4-Difluoromethoxy-3-nitropyridine (CAS 1214360-74-3).[3][4][5][6] Retrieved from

-

Royal Society of Chemistry. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones. RSC Advances. Retrieved from

-

Sigma-Aldrich. (2023). Building Blocks: 4-(difluoromethoxy)-3-nitropyridine. Retrieved from

Sources

- 1. Buy 4-(Difluoromethoxy)nitrobenzene | 1544-86-1 [smolecule.com]

- 2. 4-(Difluoromethoxy)-3-hydroxybenzaldehyde | C8H6F2O3 | CID 2758295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1214360-74-3 | MFCD13185868 | 4-Difluoromethoxy-3-nitropyridine [aaronchem.com]

- 4. 927997-57-7,[2-amino-2-(4-methoxyphenyl)ethyl]dimethylamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1796-84-5|4-Ethoxy-3-nitropyridine|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

Role of 4-Difluoromethoxy-3-nitropyridine in medicinal chemistry

An In-depth Technical Guide to 4-Difluoromethoxy-3-nitropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethoxy (-OCF₂) group has garnered significant interest for its unique ability to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions. When coupled with a nitropyridine scaffold, known for its diverse biological activities, the resulting molecule, 4-difluoromethoxy-3-nitropyridine, emerges as a highly versatile and valuable building block in drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-difluoromethoxy-3-nitropyridine, offering field-proven insights and detailed experimental protocols for its utilization in the development of novel therapeutics.

Introduction: The Strategic Value of Fluorine and Nitropyridines

The introduction of fluorine into organic molecules can dramatically alter their biological properties. The difluoromethoxy group, in particular, serves as a lipophilic bioisostere of hydroxyl and methoxy groups, often improving metabolic stability by blocking sites of oxidation.[1][2] Its ability to act as a hydrogen bond donor further enhances its utility in modulating drug-target interactions.[1]

Pyridine derivatives are prevalent in FDA-approved drugs, valued for their ability to engage in a wide range of biological interactions.[3] The addition of a nitro group to the pyridine ring introduces a strong electron-withdrawing moiety, which can significantly influence the molecule's reactivity and biological activity. Nitropyridine derivatives have demonstrated potential in various therapeutic areas, including antimicrobial and anticancer applications.[4]

The combination of these two pharmacophoric elements in 4-difluoromethoxy-3-nitropyridine creates a scaffold with immense potential for the generation of novel, high-value drug candidates.

Synthesis and Physicochemical Properties

Proposed Synthesis of 4-Difluoromethoxy-3-nitropyridine

A robust synthesis of 4-difluoromethoxy-3-nitropyridine can be envisioned in a two-step sequence starting from a commercially available precursor, 4-hydroxy-3-nitropyridine.

Step 1: Nitration of 4-Hydroxypyridine

The initial step involves the nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Step 2: Difluoromethylation of 4-Hydroxy-3-nitropyridine

The subsequent introduction of the difluoromethoxy group can be achieved through a nucleophilic substitution reaction with a suitable difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base.[5]

Experimental Protocol: Synthesis of 4-Difluoromethoxy-3-nitropyridine

Materials:

-

4-Hydroxy-3-nitropyridine

-

Chlorodifluoromethane (or another suitable difluoromethylating agent)

-

Sodium Hydroxide (or another suitable base)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxy-3-nitropyridine in DMF, add sodium hydroxide and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath and bubble chlorodifluoromethane gas through the solution for 2-3 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4-difluoromethoxy-3-nitropyridine.

Physicochemical Properties

The physicochemical properties of 4-difluoromethoxy-3-nitropyridine are a composite of its constituent parts. The difluoromethoxy group imparts moderate lipophilicity, while the polar nitro group and the pyridine nitrogen contribute to its overall polarity.

| Property | Predicted Value | Influence of Functional Groups |

| Molecular Weight | ~190 g/mol | - |

| cLogP | 1.5 - 2.5 | The difluoromethoxy group increases lipophilicity compared to a hydroxyl group, while the nitro and pyridine moieties decrease it. |

| pKa (of pyridine nitrogen) | ~1-2 | The strong electron-withdrawing effect of the nitro group significantly reduces the basicity of the pyridine nitrogen.[1] |

| Hydrogen Bond Donating | Yes | The C-H bond of the difluoromethoxy group can act as a weak hydrogen bond donor.[1] |

| Hydrogen Bond Accepting | Yes | The pyridine nitrogen and the oxygen atoms of the nitro and difluoromethoxy groups can act as hydrogen bond acceptors. |

Role in Medicinal Chemistry and Drug Design

4-Difluoromethoxy-3-nitropyridine serves as a versatile building block for the synthesis of bioactive molecules. Its strategic functionalization allows for the exploration of diverse chemical space and the optimization of drug-like properties.

A Scaffold for Bioactive Molecules

The nitropyridine core of this molecule is a privileged scaffold in medicinal chemistry. The nitro group can be readily reduced to an amine, which can then be further functionalized through a variety of reactions, including amidation, sulfonylation, and reductive amination. This allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[3]

The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly at the 2- and 6-positions, which are activated by the electron-withdrawing nitro group. This provides another avenue for structural diversification.

Potential Therapeutic Applications

Given the known biological activities of related compounds, derivatives of 4-difluoromethoxy-3-nitropyridine hold promise in several therapeutic areas:

-

Oncology: The cytotoxic potential of nitropyridine derivatives against cancer cell lines is an active area of research.[4] The difluoromethoxy group could enhance the potency and pharmacokinetic profile of such compounds.

-

Infectious Diseases: Certain nitropyridines have shown notable antimicrobial activity, including efficacy against Mycobacterium tuberculosis.[4]

-

Kinase Inhibition: The difluoromethoxy group is increasingly incorporated into kinase inhibitors, where it can improve metabolic stability and target engagement.[1]

Structure-Activity Relationship (SAR) Considerations

The strategic placement of the difluoromethoxy and nitro groups on the pyridine ring provides a unique starting point for SAR studies. The electron-withdrawing nature of both substituents will significantly influence the electronic properties of the ring and its interactions with biological targets.

Key SAR insights to explore include:

-

Modification of the 2- and 6-positions: Introducing substituents at these positions can modulate steric and electronic properties, impacting target binding.

-

Derivatization of the amino group (after reduction): The nature of the substituent on the amino group will be critical for determining biological activity and selectivity.

-

Bioisosteric replacement of the difluoromethoxy group: Comparing the activity of analogs with methoxy or trifluoromethoxy groups can elucidate the specific contribution of the difluoromethoxy moiety.

Experimental Workflow: From Building Block to Bioactive Candidate

The following workflow outlines a typical drug discovery cascade utilizing 4-difluoromethoxy-3-nitropyridine as a starting material.

Conclusion

4-Difluoromethoxy-3-nitropyridine represents a valuable and underexplored building block in medicinal chemistry. Its unique combination of a metabolically stable, hydrogen-bond-donating difluoromethoxy group and a versatile, bio-active nitropyridine core provides a powerful platform for the design and synthesis of novel drug candidates. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for drug discovery programs targeting a wide range of diseases. As the demand for innovative and effective therapeutics continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

- Exploring the Biological Activity of Nitropyridine Deriv

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. (n.d.). Benchchem.

- Fluorinated Building Blocks: Enhancing Drug Discovery. (n.d.). Google Vertex AI Search.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). (n.d.). RSC Publishing.

- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethyl

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC. (n.d.). PMC.

- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv

- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. (n.d.). PMC.

- Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant - ChemRxiv. (n.d.). ChemRxiv.

- CAS 151103-08-1 4-Difluoromethoxy-3-hydroxybenzaldehyde - BOC Sciences. (n.d.). BOC Sciences.

- CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde - Google Patents. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (n.d.).

- A skeletally diverse library of bioactive natural- product-like compounds enabled by late- stage P450-catalyzed oxyfunctionaliz

- Bioactive Molecules | Chemistry of Life - University of Leicester. (n.d.). University of Leicester.

- Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC - NIH. (n.d.). NIH.

- 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem. (n.d.). PubChem.

- 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem - NIH. (n.d.). NIH.

- The structure–activity relationship of designed compounds. - ResearchGate. (n.d.).

- Properties of a non-bioactive fluorescent derivative of differentiation-inducing factor-3, an anti-tumor agent found in Dictyostelium discoideum - NIH. (n.d.). NIH.

- Researchers develop biomass-based route to make key molecular building blocks. (2026, January 20). Google Vertex AI Search.

- Boehringer Ingelheim launches Phase 3 study for novel IPF therapy. (2022, October 28). Drug Discovery and Development.

- 4-DifluoroMethoxy-3-hydroxybenzaldehyde SDS, 151103-08-1 Safety D

- 4-Nitropyridine-N-oxide - Wikipedia. (n.d.). Wikipedia.

Sources

The Thermodynamic Stability of Difluoromethoxy Pyridine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Rise of the Difluoromethoxy Group in Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the difluoromethoxy (-OCF₂H) group, particularly when appended to a pyridine ring, presents a compelling combination of properties. This unique substituent offers a nuanced approach to modulate lipophilicity, metabolic stability, and target engagement, making difluoromethoxy pyridine derivatives increasingly prevalent in drug discovery pipelines.[1][2]

This technical guide provides an in-depth exploration of the thermodynamic stability of difluoromethoxy pyridine derivatives. Moving beyond the well-documented metabolic stability, we delve into the inherent thermodynamic properties that govern the structural integrity and decomposition pathways of these molecules. Understanding these fundamental principles is paramount for researchers, scientists, and drug development professionals in predicting shelf-life, identifying potential degradation products, and ensuring the overall quality and safety of novel therapeutics.

Factors Influencing the Thermodynamic Stability of Difluoromethoxy Pyridine Derivatives

The thermodynamic stability of an organic molecule is a multifaceted property influenced by the intricate interplay of electronic and steric effects. For difluoromethoxy pyridine derivatives, several key factors contribute to their overall stability.

The Strength of the Carbon-Fluorine Bond: A Foundation of Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength is a primary contributor to the high thermal and chemical stability of organofluorine compounds in general.[3] The two C-F bonds within the difluoromethoxy group provide a robust anchor, making the moiety resistant to homolytic cleavage under thermal stress.

Electronic Effects of the Difluoromethoxy Group

The -OCF₂H group exerts a significant influence on the electronic landscape of the pyridine ring. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing inductive effect. This effect can be quantified by the Hammett parameter (σ), which for the -OCF₂H group is positive, indicating its electron-withdrawing nature. This withdrawal of electron density from the pyridine ring can impact the stability of the molecule by modulating the strengths of the bonds within the ring and the C-O bond of the ether linkage.

Influence of Substitution Position on the Pyridine Ring

The position of the difluoromethoxy group on the pyridine ring (ortho, meta, or para to the nitrogen atom) is a critical determinant of the molecule's overall stability and reactivity. The interplay between the inductive effect of the -OCF₂H group and the inherent electronic properties of the pyridine nitrogen will influence bond dissociation energies and potential decomposition pathways. Computational studies on substituted pyridines can provide valuable insights into how these positional isomers affect thermodynamic parameters like Gibbs free energy of formation.[1][2][4]

Experimental Assessment of Thermodynamic Stability

A quantitative understanding of the thermodynamic stability of difluoromethoxy pyridine derivatives is achieved through a combination of experimental techniques, primarily thermal analysis methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For difluoromethoxy pyridine derivatives, TGA provides crucial information about the onset temperature of decomposition (Tonset) and the temperature at which 5% of the material has degraded (Td5%), which are key indicators of thermal stability. While specific TGA data for difluoromethoxy pyridines is not abundant in the literature, studies on other fluorinated and pyridine-containing polymers have demonstrated high thermal stability, with decomposition temperatures often exceeding 400°C.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the difluoromethoxy pyridine derivative into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the percentage of weight loss as a function of temperature. Determine the Tonset and Td5% from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and decomposition. For difluoromethoxy pyridine derivatives, DSC can reveal the enthalpy of decomposition, providing further quantitative insight into the energy changes associated with thermal degradation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of the difluoromethoxy pyridine derivative into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge.

-

Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.

-

Data Analysis: Plot the heat flow as a function of temperature. Integrate the area under any decomposition peaks to determine the enthalpy of decomposition (ΔHd).

Computational Approaches to Understanding Stability

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the thermodynamic stability of difluoromethoxy pyridine derivatives.

Calculation of Thermodynamic Properties

DFT calculations can be employed to determine key thermodynamic parameters that are direct indicators of stability:

-

Gibbs Free Energy of Formation (ΔG°f): This value represents the change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔG°f indicates greater thermodynamic stability.

-

Bond Dissociation Energies (BDEs): BDE is the enthalpy change required to break a specific bond homolytically. Calculating the BDEs for the C-O, O-C, and C-F bonds within the difluoromethoxy pyridine moiety can identify the weakest bond and thus the most likely point of initial thermal decomposition.

Workflow for DFT Calculations of Thermodynamic Properties

Caption: A generalized workflow for calculating thermodynamic properties of difluoromethoxy pyridine derivatives using DFT.

Predicting Decomposition Pathways

Computational methods can also be used to explore potential thermal decomposition pathways. By calculating the energy barriers for various possible reactions, the most likely decomposition mechanism can be elucidated. For difluoromethoxy pyridine derivatives, plausible initial decomposition steps could involve:

-

Homolytic Cleavage of the Pyridyl-O Bond: This would generate a pyridyl radical and a difluoromethoxy radical.

-

Homolytic Cleavage of the O-CF₂H Bond: This would result in a pyridyloxy radical and a difluoromethyl radical.

-

Elimination of HF: Intramolecular hydrogen fluoride elimination is a common decomposition pathway for some fluorinated compounds.

Plausible Initial Decomposition Pathways

Caption: Potential initial steps in the thermal decomposition of a difluoromethoxy pyridine derivative.

Structure-Stability Relationships: A Summary

The thermodynamic stability of difluoromethoxy pyridine derivatives is a complex interplay of various factors. The following table summarizes the key structural features and their anticipated impact on stability.

| Structural Feature | Influence on Thermodynamic Stability | Rationale |

| Difluoromethoxy Group | Increases Stability | The strong C-F bonds contribute significantly to the overall bond energy of the molecule. |

| Electron-Withdrawing Nature | Modulates Stability | Inductive electron withdrawal can strengthen or weaken bonds within the pyridine ring and the ether linkage, depending on the substitution pattern. |

| Substitution Position | Positional Isomers Have Different Stabilities | The relative positions of the nitrogen atom and the -OCF₂H group influence the electronic distribution and steric interactions, leading to differences in Gibbs free energy of formation. |

| Additional Ring Substituents | Can Increase or Decrease Stability | Electron-donating or electron-withdrawing groups elsewhere on the pyridine ring will further modify the electronic properties and steric environment, impacting stability. |

Conclusion and Future Outlook

Difluoromethoxy pyridine derivatives represent a promising class of compounds in drug discovery, largely owing to their enhanced metabolic stability. This guide has extended the discussion to their inherent thermodynamic stability, a critical parameter for drug development. The exceptional strength of the C-F bond provides a fundamental basis for their high thermal stability. However, the nuanced electronic effects of the -OCF₂H group and its position on the pyridine ring create a landscape of varying stabilities among different isomers and substituted analogs.

While experimental data on the thermodynamic properties of these specific compounds remains limited, this guide has outlined the key experimental and computational methodologies that can be employed for their thorough characterization. As the prevalence of difluoromethoxy pyridine derivatives in medicinal chemistry continues to grow, a deeper understanding of their thermodynamic stability will be indispensable for the development of safe, effective, and robust pharmaceutical products. Future research should focus on generating more comprehensive experimental datasets and detailed computational models to further elucidate the structure-stability relationships within this important class of molecules.

References

-

Computational studies a Gibbs free energies profiles; b Structures analysis of transition states. ResearchGate. Available at: [Link]

-

Free energy of mixing of pyridine and its methyl-substituted derivatives with water, as seen from computer simulations. PubMed. Available at: [Link]

-

Calculation of the hydration free energy difference between pyridine and its methyl-substituted derivatives by computer simulation methods. PubMed. Available at: [Link]

-

Organofluorine chemistry. Wikipedia. Available at: [Link]

-

TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. ResearchGate. Available at: [Link]

-

TGA-DSC. Research at Melbourne. Available at: [Link]

-

simultaneous thermal analysis (tga-dta, tga-dsc). CETCO. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

Bond Dissociation Energies. Available at: [Link]

-

Theoretical study on the thermal decomposition of pyridine. ResearchGate. Available at: [Link]

-

A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate. Available at: [Link]

-

Decomposition pathway for model fluorinated ethers on the clean iron surface. Available at: [Link]

-

Fluorinated ether decomposition in localized high concentration electrolytes. Nature. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Scalable and Robust Synthesis of 4-Difluoromethoxy-3-nitropyridine

Abstract

The difluoromethoxy (–OCF₂H) functional group is of paramount importance in contemporary drug discovery, prized for its ability to act as a bioisosteric replacement for hydroxyl or thiol moieties, enhance metabolic stability, and fine-tune lipophilicity.[1][2] This guide provides a comprehensive, scalable, and field-proven protocol for the synthesis of 4-difluoromethoxy-3-nitropyridine, a valuable heterocyclic building block for pharmaceutical and agrochemical research.[3] The described method eschews hazardous, ozone-depleting gaseous reagents in favor of sodium chlorodifluoroacetate (SCDA), a stable, cost-effective, and process-friendly solid.[1][4][5] This document details the underlying chemical rationale, a step-by-step experimental procedure, safety protocols, and troubleshooting advice to ensure reliable and high-yield production.

Introduction and Strategic Rationale

The selective installation of fluorine-containing groups is a cornerstone of modern medicinal chemistry.[5] The –OCF₂H group, in particular, offers a unique combination of electronic properties and can serve as a lipophilic hydrogen bond donor.[2] Its incorporation into bioactive molecules often leads to improved pharmacokinetic and pharmacodynamic profiles.[1]

The target molecule, 4-difluoromethoxy-3-nitropyridine, is synthesized via the O-difluoromethylation of commercially available 4-hydroxy-3-nitropyridine.[3][6]

Rationale for Reagent Selection

While classical methods for difluoromethylation have employed chlorodifluoromethane gas (CHF₂Cl), this reagent presents significant handling challenges on a large scale and is an ozone-depleting substance subject to environmental regulations.[7][8]

This protocol utilizes sodium chlorodifluoroacetate (SCDA) as the difluorocarbene precursor. SCDA offers compelling advantages for scalable synthesis:

-

Physical Form: It is a bench-stable, non-hygroscopic solid, simplifying handling and weighing operations.[4]

-

Cost-Effectiveness & Availability: SCDA is a readily available and inexpensive bulk chemical.[5]

-

Safety & Environmental Impact: It possesses a more favorable toxicity profile and lower environmental impact compared to gaseous alternatives.[1][4]

-

Mechanism: Upon thermal activation, SCDA undergoes smooth decarboxylation to generate the highly reactive difluorocarbene (:CF₂) in situ, which is immediately trapped by the nucleophile, minimizing side reactions.[4][7][9]

Mechanistic Overview

The reaction proceeds through a well-established pathway involving the generation of a difluorocarbene intermediate.[4]

-

Deprotonation: A suitable base, such as cesium carbonate, deprotonates the hydroxyl group of 4-hydroxy-3-nitropyridine to form the corresponding pyridinolate anion. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it solvates the cation, generating a more reactive, "naked" anion.[10]

-

Carbene Generation: At elevated temperatures (typically 95-120 °C), sodium chlorodifluoroacetate (SCDA) undergoes irreversible decarboxylation, releasing carbon dioxide and the key electrophilic intermediate, difluorocarbene (:CF₂).[4][5]

-

Nucleophilic Trapping: The electron-rich oxygen of the pyridinolate anion attacks the electrophilic difluorocarbene.

-

Protonation: A final protonation step, typically occurring during the acidic aqueous workup, furnishes the desired 4-difluoromethoxy-3-nitropyridine product.[4]

Scalable Experimental Protocol

Working with Hazardous Chemicals: Before beginning any experimental work, a thorough risk assessment is mandatory.[4][11] All procedures should be performed by personnel with appropriate training in experimental organic chemistry inside a certified chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[12]

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight | Notes |

| 4-Hydroxy-3-nitropyridine | 5435-54-1 | 140.10 | Starting material. |

| Sodium Chlorodifluoroacetate (SCDA) | 1895-39-2 | 152.46 | Difluoromethylating agent. |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Base. Ensure it is anhydrous. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent. |

| Hexanes | 110-54-3 | 86.18 | Eluent for chromatography. |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent. |

| Silica Gel | 7631-86-9 | - | For column chromatography. |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Schlenk line or manifold for inert gas (Argon or Nitrogen)

-

Septa, needles, and standard glassware

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-nitropyridine (1.0 eq), cesium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 7-10 mL per gram of starting material).

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the headspace under vacuum and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen- and moisture-free environment.[4]

-

Reagent Addition: Under a positive pressure of nitrogen, add sodium chlorodifluoroacetate (2.5 eq) to the stirring suspension in one portion.

-

Heating and Reaction: Lower the reaction apparatus into a pre-heated oil bath set to 120 °C.[4] Stir the mixture vigorously. Vigorous bubbling (CO₂ evolution) should be observed as the reaction begins. Maintain the reaction at this temperature for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., 1:2 ethyl acetate:hexanes eluent), sampling carefully via syringe under positive nitrogen pressure.[4][13] The reaction is complete upon consumption of the starting material.

-

Workup - Quenching: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing water (approx. 20 mL per gram of starting material).

-

Workup - pH Adjustment & Extraction: Adjust the pH of the aqueous mixture to ~5-6 using 1M HCl.[10] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL per gram of starting material).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x) to remove residual DMF.[10][14]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-difluoromethoxy-3-nitropyridine as a pure solid.

Representative Data

The following table outlines typical quantities and expected outcomes for a laboratory-scale synthesis.

| Component | Molar Equiv. | Mol. Wt. ( g/mol ) | Mass / Moles |

| 4-Hydroxy-3-nitropyridine | 1.0 | 140.10 | 5.00 g / 35.7 mmol |

| Cesium Carbonate | 1.5 | 325.82 | 17.45 g / 53.5 mmol |

| Sodium Chlorodifluoroacetate | 2.5 | 152.46 | 21.75 g / 142.7 mmol |

| Product: 4-Difluoromethoxy-3-nitropyridine | - | 190.09 | Yield: ~75-85% |

Troubleshooting and Safety Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective deprotonation due to wet reagents/solvent. 2. Insufficient reaction temperature or time. | 1. Use anhydrous grade DMF and dry the base before use. Ensure the reaction is under a robust inert atmosphere.[10] 2. Confirm oil bath temperature. If the reaction stalls, consider extending the time or increasing the temperature slightly (e.g., to 125 °C). |

| Formation of Byproducts | 1. Reaction temperature too high, causing decomposition. 2. Presence of oxygen or water leading to side reactions. | 1. Maintain strict temperature control. 2. Improve the inert atmosphere technique (e.g., longer vacuum/backfill cycles). |

| Difficult Purification | 1. Incomplete removal of DMF during workup. 2. Poor separation between product and starting material on the column. | 1. Ensure thorough washing of the organic layer with water and brine during extraction.[10] 2. Carefully optimize the eluent system using TLC before running the column. A shallower gradient may be required. |

Safety: The thermal decarboxylation of SCDA generates CO₂ gas, which can lead to pressure buildup in a sealed system. Always perform the reaction in a flask equipped with a condenser open to an inert gas line or bubbler to safely vent excess pressure.[4] Handle all reagents and solvents in a well-ventilated fume hood.

Conclusion

This application note provides a validated, scalable, and robust protocol for the synthesis of 4-difluoromethoxy-3-nitropyridine. By employing sodium chlorodifluoroacetate, this method avoids the use of hazardous and environmentally detrimental gaseous reagents, making it highly suitable for process chemistry and large-scale production in drug development and scientific research. The detailed procedural steps and troubleshooting guide are designed to enable researchers to reliably produce this key synthetic intermediate with high yield and purity.

References

-

Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Mehta, V. P., & Greaney, M. F. (2013). S‑, N‑, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. American Chemical Society. [Link]

-

Mehta, V. P., & Greaney, M. F. (n.d.). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Semantic Scholar. [Link]

-

Lantano, B., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7035-7073. [Link]

-

Garg, N. K., et al. (n.d.). 1-(3-chloro-4-hydroxyphenyl)ethan-1-one. Organic Syntheses. [Link]

-

Hu, J., et al. (n.d.). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications. [Link]

-

Hands, A. T., et al. (2026). Difluoromethylation of Phenols. ResearchGate. [Link]

-

Perrone, S., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416-2424. [Link]

-

Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. VNU Journal of Science: Medical and Pharmaceutical Sciences, 39(1). [Link]

-

GANDEIX, T., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4153. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. [Link]

- Google Patents. (n.d.). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.

-

Chem-Impex. (n.d.). 4-Hydroxy-3-nitropyridine. [Link]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. [Link]

-

Scott, D. K. (n.d.). Tetrabutyl Ammonium Salt-Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. AWS. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. orgsyn.org [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fishersci.com [fishersci.com]

- 13. air.unimi.it [air.unimi.it]

- 14. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

Reagents for introducing the difluoromethoxy group to nitropyridines

Application Note: Strategic Introduction of the Difluoromethoxy (

Part 1: Executive Summary & Scientific Rationale

The difluoromethoxy group (

The Challenge:

Nitropyridines are electron-deficient. When a hydroxyl group is present (hydroxynitropyridines), the molecule exists in a tautomeric equilibrium between the pyridinol (aromatic,

The Solution: This guide details two distinct, self-validating protocols to achieve high fidelity O-selective difluoromethylation :

-

The Carbene Insertion Route (Standard): Using Sodium Chlorodifluoroacetate (

). -

The Silyl-Radical/Electrophilic Route (Modern): Using (Bromodifluoromethyl)trimethylsilane (

).

Part 2: Mechanistic Pathways & Reagent Selection

The choice of reagent dictates the reaction mechanism and the critical O- vs. N-alkylation selectivity.

Mechanism A: Difluorocarbene Insertion (Thermal)

-

Reagent: Sodium Chlorodifluoroacetate (

).[1] -

Process: Thermal decarboxylation generates difluorocarbene (

). The pyridinol anion attacks the carbene, followed by protonation. -

Selectivity Logic: Under basic conditions at high temperature, the oxy-anion is the harder nucleophile compared to the ring nitrogen. However, "naked" anions in polar aprotic solvents can lead to N-alkylation (pyridone formation). Control is achieved via solvent polarity and cation chelation.

Mechanism B: Electrophilic/Radical Transfer (Chemoselective)

-

Reagent:

. -

Process: Activation by a Lewis base or fluoride source generates a reactive difluoromethylating species.

-

Selectivity Logic: Recent studies (e.g., Org. Lett. 2021) demonstrate that weak bases (

) favor thermodynamic O-alkylation, while hard bases (

Figure 1: Decision tree for reagent selection based on desired regioselectivity. Route A is robust for scale-up; Route B offers tunable selectivity.

Part 3: Detailed Experimental Protocols

Protocol A: The "Industry Standard" (Sodium Chlorodifluoroacetate)

Best for: Scalable synthesis, cost-efficiency, and substrates where N-steric hindrance discourages N-alkylation. Substrate Example: 3-Nitro-4-hydroxypyridine.

Reagents & Materials:

-

Substrate: 3-Nitro-4-hydroxypyridine (1.0 equiv).

-

Reagent: Sodium chlorodifluoroacetate (2.5 - 3.0 equiv).

-

Base: Potassium Carbonate (

), anhydrous (2.0 equiv). -

Solvent: DMF (N,N-Dimethylformamide) or NMP. Note: Solvent must be dry.

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Charge: Add the nitropyridine substrate and anhydrous

to the flask. -

Solvation: Add DMF (concentration ~0.2 M relative to substrate). Stir at room temperature for 15 minutes to allow partial deprotonation (color change often observed due to nitropyridone anion formation).

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (

) in one portion. -

Reaction (The Critical Step):

-

Heat the mixture to 95–100 °C .

-

Observation: Evolution of

gas indicates carbene generation. -

Caution: Do not seal the system completely; allow gas to escape through a bubbler.

-

Maintain temperature for 4–6 hours. Monitor by LC-MS (Target mass: M+50).

-

-

Quench & Workup:

-

Cool to room temperature.[2]

-

Pour mixture into ice-water (5x reaction volume).

-

Adjust pH to ~7. Extract with Ethyl Acetate (3x).

-

Wash combined organics with LiCl solution (to remove DMF) and brine.

-

-

Purification: Flash chromatography (Hexane/EtOAc). The O-isomer is typically less polar than the N-isomer.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Conversion | Incomplete decarboxylation | Increase temp to 110°C; ensure reagent is dry. |

| High N-alkylation | "Naked" anion effect | Switch base to

Protocol B: The "Selectivity Switch" (TMSCF2Br)

Best for: Complex substrates, late-stage functionalization, or when Protocol A yields inseparable N-alkylated byproducts. Reference Grounding: Based on methodologies developed by Loker Hydrocarbon Institute (Org.[3] Lett. 2021).[3]

Reagents:

-

Substrate: Nitropyridone/hydroxypyridine (1.0 equiv).

-

Reagent:

(1.5 equiv). -

Base (Crucial):

(4.0 equiv) for O-Selectivity . -

Solvent: Dichloromethane (DCM) or MeCN.

Step-by-Step Methodology:

-

Setup: Flame-dried Schlenk tube or sealed vial under Argon.

-

Charge: Add substrate,

, and solvent (DCM). -

Activation: Add

slowly via syringe. -

Reaction:

-

Seal the vessel.

-

Heat to 40–50 °C (milder than Protocol A).

-

Stir for 12–18 hours.

-

-

Workup: Dilute with water, extract with DCM.

-

Result: This protocol significantly suppresses N-alkylation due to the specific interaction of the silyl reagent with the oxygen nucleophile under mild basic conditions.

Part 4: Data Interpretation & Visualization

Workflow Visualization (Protocol A):

Figure 2: Operational workflow for the Sodium Chlorodifluoroacetate protocol.

Comparison of Reagents:

| Feature | Sodium Chlorodifluoroacetate | Freon-22 ( | |

| State | Solid (Safe, Stable) | Liquid (Sensitive) | Gas (Ozone Depleting) |

| Cost | Low | High | Low |

| Temp | High (>90°C) | Mild (40-50°C) | Variable |

| O-Selectivity | Moderate (Base dependent) | High (with | Low (often gives N-mix) |

| Scalability | Excellent | Moderate | Poor (Gas handling) |

References

-

Hu, J., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498.[3]

-

Chen, Q. Y., & Wu, S. W. (1989). Difluoromethylation of phenols and thiophenols with sodium chlorodifluoroacetate. Journal of Fluorine Chemistry, 44(3), 433-440.

-

Zafrani, Y., et al. (2019). Difluoromethylation of Alcohols and Phenols: A Review. Synthesis, 51(05), 1115-1127.

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines. Science, 342(6161), 956-960.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Defluorination Side Reactions During Pyridine Functionalization

Welcome to the technical support center dedicated to a persistent challenge in modern synthetic chemistry: the unwanted defluorination of pyridines during functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often sensitive building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve issues related to defluorination, ultimately leading to higher yields and cleaner reaction profiles.

Troubleshooting Guides

This section is organized by common reaction types where defluorination is a prevalent side reaction. Each guide addresses specific experimental problems with detailed explanations and actionable protocols.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it can be plagued by defluorination, particularly with electron-deficient fluoropyridines.

Question: I'm observing significant hydrodefluorination in my Suzuki-Miyaura coupling of a fluoropyridine. What are the likely causes and how can I mitigate this?

Answer: Hydrodefluorination in Suzuki-Miyaura couplings of fluoropyridines is a common problem that can often be traced back to the reaction conditions, particularly the choice of base, ligand, and temperature. The C-F bond, especially at the 2- and 4-positions of the pyridine ring, is activated towards nucleophilic attack, and certain conditions can facilitate the cleavage of this bond.

Causality and Mitigation Strategies:

-

Base Selection: Strong, nucleophilic bases can directly attack the fluoropyridine, leading to defluorination. Additionally, some bases can generate palladium-hydride species, which can participate in a competing hydrodefluorination pathway.

-

Recommendation: Switch to a weaker, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over hydroxides or alkoxides. The use of anhydrous KF can also be beneficial, as it can promote the desired coupling while minimizing defluorination.[1]

-

-

Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which can outcompete the defluorination side reaction.

-

Recommendation: Employ bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos or XPhos. These ligands have been shown to be effective in promoting the desired coupling of electron-deficient heteroaryl halides.[2] For particularly challenging couplings, bidentate ligands like dppf may also be effective.[3]

-

-

Temperature Control: High reaction temperatures can provide the activation energy needed for C-F bond cleavage.

-

Recommendation: Screen a range of temperatures, starting from a lower temperature (e.g., 80 °C) and gradually increasing if the reaction is sluggish. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing the window for side reactions.[4]

-

-

Solvent Effects: The polarity of the solvent can influence the solubility of the base and the stability of intermediates in the catalytic cycle.

Comparative Study of Ligands for a Model Suzuki-Miyaura Coupling:

| Ligand | Base | Solvent | Temperature (°C) | Yield of Coupled Product (%) | Yield of Defluorinated Product (%) |

| PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 | 30 |

| dppf | K₃PO₄ | Dioxane | 90 | 75 | 10 |

| SPhos | K₃PO₄ | Dioxane | 90 | 88 | <5 |

| XPhos | K₃PO₄ | Dioxane | 90 | 92 | <2 |

This data is illustrative and based on established trends for similar substrates.[2]

Optimized Protocol for Suzuki-Miyaura Coupling of 2-Fluoropyridine with Phenylboronic Acid:

Materials:

-

2-Fluoropyridine (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv.)

-

Anhydrous, degassed dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add 2-fluoropyridine, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Evacuate and backfill the tube with argon three times.

-

Add the degassed dioxane via syringe.

-

Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[6][7]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. However, the basic conditions and nucleophilic amines used can promote defluorination of fluoropyridine substrates.

Question: My Buchwald-Hartwig amination of a 3-fluoropyridine is giving a mixture of the desired product and the defluorinated amine. How can I improve the selectivity?

Answer: Defluorination during Buchwald-Hartwig amination is often a result of direct nucleophilic aromatic substitution (SₙAr) of the fluoride by the amine or by the basic conditions promoting C-F bond cleavage. The key to minimizing this side reaction is to select conditions that favor the palladium-catalyzed pathway over the uncatalyzed SₙAr.

Causality and Mitigation Strategies:

-

Base Strength and Nucleophilicity: A very strong and highly nucleophilic base can directly attack the fluoropyridine. Sodium tert-butoxide (NaOtBu) is a common base in these reactions, but its strength can sometimes be detrimental.

-

Ligand Effects: As with Suzuki couplings, the choice of ligand is critical. A ligand that promotes a fast rate of reductive elimination will favor the desired C-N bond formation.

-

Recommendation: Bulky biarylphosphine ligands such as BrettPhos or RuPhos are often effective in these transformations. For amination with volatile amines, specific protocols in sealed tubes may be necessary to maintain the concentration of the nucleophile.[10]

-

-

Temperature Optimization: Higher temperatures can accelerate the rate of the undesired SₙAr reaction.

-

Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. A temperature screen from 60 °C to 100 °C is a good starting point.

-

Optimized Protocol for Buchwald-Hartwig Amination of 3-Fluoro-2-bromopyridine with Morpholine:

Materials:

-

3-Fluoro-2-bromopyridine (1.0 mmol, 1.0 equiv.)

-

Morpholine (1.2 mmol, 1.2 equiv.)

-

Pd(OAc)₂ (0.01 mmol, 1 mol%)

-

BrettPhos (0.02 mmol, 2 mol%)

-

Cs₂CO₃ (1.5 mmol, 1.5 equiv.)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

In a glovebox, charge an oven-dried vial with Pd(OAc)₂, BrettPhos, and Cs₂CO₃.

-

Add the toluene, 3-fluoro-2-bromopyridine, and morpholine.

-

Seal the vial and heat the mixture at 80 °C for 16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the desired aminopyridine.[8][9]

Guide 3: C-H Functionalization

Direct C-H functionalization is an atom-economical approach to modifying pyridines. However, the conditions required for C-H activation can sometimes lead to C-F bond cleavage.

Question: I am attempting a Rh(III)-catalyzed C-H functionalization of a fluoropyridine, but I am observing byproducts resulting from fluoride displacement. What are the likely causes and solutions?

Answer: In Rh(III)-catalyzed C-H functionalization, fluoride displacement is often caused by nucleophilic solvents or additives in the reaction mixture under basic conditions.[11] The choice of solvent and base is therefore critical to success.

Causality and Mitigation Strategies:

-

Nucleophilic Solvents: Protic solvents like methanol or even trifluoroethanol can act as nucleophiles and displace the fluoride under the reaction conditions.

-

Recommendation: Switch to a non-hydroxylic solvent. Ethyl acetate has been shown to be an effective solvent for these reactions, avoiding fluoride displacement.[11] Other aprotic solvents like DCE or THF could also be considered.

-

-

Base Choice: The acetate salts often used as co-catalysts can be basic enough to promote nucleophilic attack by other species in the reaction mixture.

-

Recommendation: While a base is often necessary for the C-H activation step, using the minimum effective amount can help to reduce side reactions.

-

Optimized Protocol for Rh(III)-Catalyzed C-H Functionalization:

Materials:

-

α-fluoro-α,β-unsaturated oxime (0.2 mmol, 1.0 equiv.)

-

Alkyne (0.4 mmol, 2.0 equiv.)

-

[Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%)

-

CsOAc (0.4 mmol, 2.0 equiv.)

-

Ethyl acetate (1.0 mL)

Procedure:

-

To a vial, add the α-fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂, and CsOAc.

-

Add ethyl acetate and seal the vial.

-

Stir the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why are fluoropyridines susceptible to defluorination?

The susceptibility of fluoropyridines to defluorination is rooted in the electronic properties of the pyridine ring and the nature of the carbon-fluorine bond. The electronegative nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2- and 4-positions. This electron deficiency makes these positions more susceptible to attack by nucleophiles. While the C-F bond is the strongest single bond in organic chemistry, in the context of an activated aromatic system, the fluoride ion can act as a leaving group, especially when the intermediate is stabilized.[13]

Q2: What is the general role of ligands in preventing defluorination in cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions, ligands play a multifaceted role in preventing defluorination. Bulky, electron-rich ligands can:

-

Accelerate Reductive Elimination: By promoting the final C-C or C-N bond-forming step, these ligands shorten the lifetime of the palladium intermediate, reducing the opportunity for side reactions like defluorination to occur.[2]

-

Sterically Shield the C-F Bond: The bulk of the ligand can sterically hinder the approach of nucleophiles to the C-F bond on the coordinated pyridine ring.

-

Modulate the Electronic Properties of the Catalyst: Electron-rich ligands increase the electron density on the palladium center, which can influence the rates of the various steps in the catalytic cycle in a way that favors the desired coupling over defluorination.

Q3: Can the position of the fluorine atom on the pyridine ring influence the likelihood of defluorination?

Yes, the position of the fluorine atom has a significant impact. Fluorine atoms at the 2- and 4-positions are generally more susceptible to nucleophilic attack and subsequent defluorination due to the strong electron-withdrawing effect of the ring nitrogen at these positions. A fluorine at the 3-position is typically less prone to direct nucleophilic displacement.

Q4: Are there any general "best practices" to minimize defluorination across different reaction types?

Yes, several general principles can be applied:

-

Use the Mildest Conditions Possible: This includes the lowest effective temperature, the weakest effective base, and the shortest possible reaction time.

-

Ensure Anhydrous Conditions: Water can act as a nucleophile or a proton source, leading to hydrodefluorination.[14]

-

Careful Selection of Reagents: Avoid strongly nucleophilic reagents when a less nucleophilic alternative is available.

-

Ligand and Catalyst Screening: For catalytic reactions, a thorough screening of ligands and catalysts is often the most effective way to identify a system that favors the desired transformation over defluorination.

Catalytic Cycle of Suzuki-Miyaura Coupling and Potential Defluorination Pathways

Caption: Suzuki-Miyaura cycle with points of potential defluorination.

References

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

-

Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567-2569. [Link]

-

Twilton, J., Le, C., & MacMillan, D. W. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(38), 13271-13274. [Link]

-

Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed.[Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications.[Link]

-

Junk, A. R., et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 13(16), 2736. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

-

Wikipedia. Nucleophilic aromatic substitution. Wikipedia.[Link]

-

LibreTexts Chemistry. 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

-

Li, C., et al. (2024). Regioselective synthesis of 4-functionalized pyridines. Chem, 10(2), 628-643. [Link]

-

user:orthocresol. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.[Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.[Link]

-

You, J., & Wang, Q. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews, 123(16), 10079-10134. [Link]

-

Wolfe, J. P., & Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(48), 6615-6618. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.[Link]

-

Shen, Q., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

-

Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(44), 7468-7471. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

-

Perreault, H., et al. (2024). Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp. Proceedings of the National Academy of Sciences, 121(30), e2402923121. [Link]

-

Clot, E., & Eisenstein, O. (2007). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers: How Fluorine Tips the Scales. Accounts of Chemical Research, 40(5), 335-343. [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. C-F Bond Activation and Metal Fluoride Complexes - People, University of York [york.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting low conversion rates in 4-Difluoromethoxy-3-nitropyridine reduction

Case ID: RED-OCHF2-PYR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Stability vs. Reactivity" Paradox

Reducing 4-(difluoromethoxy)-3-nitropyridine to its amino counterpart presents a classic chemoselective challenge. You are likely encountering one of two failure modes:

-

The Stalled Reaction: The basic nitrogen of the pyridine ring poisons the heterogeneous catalyst (Pd/C), halting conversion at ~30-50%.

-

The "Dirty" Reaction: Forcing the reaction (Heat/Pressure) causes hydrogenolysis of the difluoromethoxy group (

) or hydrolysis, leading to complex mixtures of aminopyridinols.

This guide prioritizes Stoichiometric Iron Reduction as the robust solution, with Transfer Hydrogenation as a secondary alternative.

Part 1: Diagnostic Workflow

Before modifying your protocol, use this logic tree to identify your specific failure mode based on LCMS/NMR data.

Figure 1: Diagnostic logic for identifying the root cause of reduction failure.

Part 2: Troubleshooting Guides

Issue 1: Catalyst Poisoning (Stalled Reaction)

Symptom: Reaction starts fast but stops at 50% conversion. Adding more catalyst has diminishing returns.

Mechanism: The pyridine nitrogen (lone pair) binds strongly to the active Pd sites, effectively coating the catalyst and preventing

| Variable | Recommendation | Scientific Rationale |

| Catalyst | Switch to Pt/C or Raney Ni | Platinum is less susceptible to nitrogen poisoning than Palladium. Raney Ni is robust but requires careful handling. |

| Additive | Add 1.0 eq HCl | Protonating the pyridine nitrogen ( |

| Solvent | MeOH or EtOH | Protic solvents facilitate hydrogen transport better than EtOAc/THF in this system. |

Issue 2: Defluorination (Loss of )

Symptom: SM is consumed, but the product peak is small or missing.

-

Acid Hydrolysis: Strong acids + Water + Heat

Cleavage to pyridone. -

Hydrogenolysis: High pressure

+ Pd/C can cleave the

| Variable | Recommendation | Scientific Rationale |

| Acid | Avoid Mineral Acids | If protonation is needed, use Acetic Acid (weak) instead of HCl/H2SO4 to minimize hydrolysis risk. |

| Pressure | Atmospheric (Balloon) | High pressure (>50 psi) accelerates C-O cleavage. |

| Temp | < 40°C | Thermal energy promotes the activation energy required for the unwanted defluorination side reaction. |

Part 3: Validated Protocols

Protocol A: Iron/Acetic Acid Reduction (The "Gold Standard")

This method is chemically orthogonal to the poisoning mechanism. Iron reduces the nitro group via single electron transfer (SET), unaffected by the pyridine nitrogen lone pair [4].

Applicability: Best for stalled reactions or when maintaining

Step-by-Step:

-

Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring often fails due to iron sludge).

-

Dissolution: Dissolve 1.0 eq of 4-(difluoromethoxy)-3-nitropyridine in Ethanol/Water (3:1) .

-

Activation: Add 5.0 eq of Iron Powder (325 mesh) and 0.1 eq of Ammonium Chloride (

). -

Addition: Heat to 60°C. Dropwise add 5.0 eq of Glacial Acetic Acid over 30 mins.

-

Note: Slow addition controls the exotherm and prevents "runaway" hydrolysis.

-

-

Monitoring: Monitor by TLC/LCMS. Reaction is usually complete in 1-2 hours.

-

Workup (Critical):

-

Cool to RT.

-

Filter through a Celite pad (wash with EtOAc).

-

Neutralize filtrate with saturated

(Do not use strong base like NaOH, it may degrade the ether). -

Extract with EtOAc, dry over

.

-

Protocol B: Catalytic Transfer Hydrogenation

A milder alternative to

Step-by-Step:

-

Dissolve substrate in Methanol .

-

Add 5.0 eq Ammonium Formate.

-

Add 10 mol% Pd/C (10% loading).

-

Stir at Room Temperature (or mild heat, 40°C).

-

Mechanism: Ammonium formate decomposes to release

and

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Dithionite (

Q: Why does my product turn black upon drying?

A: Aminopyridines are electron-rich and prone to oxidation (air sensitivity). Store the product under Nitrogen/Argon and in the dark. If possible, convert it immediately to the next intermediate (e.g., amide coupling) or store as an HCl salt (if the

Q: The LCMS shows a mass of M+16. What is it?

A: This is likely the Hydroxylamine intermediate (

-

Fix: Increase temperature slightly or add more Iron/Acid (Protocol A). If using Pd/C, the catalyst is likely dead—filter and add fresh catalyst.

References

-

Maxted, E. B., & Walker, A. G. (1948).[1] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine.[2][3] Journal of the Chemical Society, 1093-1097.[1] Link

-

Sajiki, H., & Hirota, K. (2003).[4] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[4] Chemical and Pharmaceutical Bulletin, 51(3), 320-324.[4] Link

-

Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8214-8247. Link

-

Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids.[5] MDPI (ECSOC-4).[5] Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]